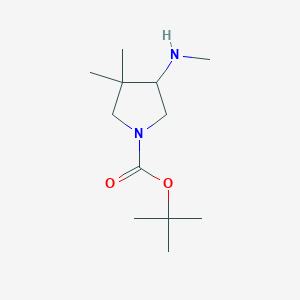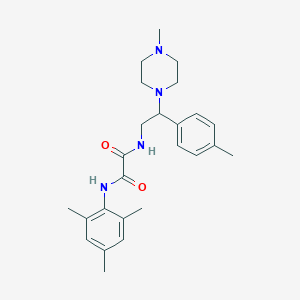
2-(2-Hidroxietil)tiomorfolina-4-carboxilato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate” is a chemical compound with the CAS Number: 1648864-62-3. It has a molecular weight of 247.36 . The compound is typically stored at room temperature and appears in an oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-7-16-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
As mentioned earlier, “tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate” is an oil-like substance that is stored at room temperature .Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis exhaustivo de las aplicaciones de investigación científica del 2-(2-Hidroxietil)tiomorfolina-4-carboxilato de terc-butilo:
Desarrollo farmacéutico
This compound: se utiliza a menudo como un bloque de construcción en la síntesis de compuestos farmacéuticos. Su estructura única permite la creación de diversos derivados que pueden probarse para determinar su actividad biológica, incluidos posibles agentes terapéuticos para el tratamiento de enfermedades .
Síntesis química
Este compuesto sirve como intermedio en la síntesis orgánica. Sus grupos funcionales lo convierten en un reactivo versátil para la construcción de moléculas complejas, que pueden utilizarse en diversas reacciones y procesos químicos .
Estudios biológicos
Los investigadores utilizan This compound en estudios biológicos para investigar sus interacciones con diferentes dianas biológicas. Esto puede ayudar a comprender sus posibles efectos en los sistemas biológicos y su idoneidad para el desarrollo de fármacos .
Ciencia de los materiales
En la ciencia de los materiales, este compuesto puede utilizarse para sintetizar nuevos materiales con propiedades específicas. Su incorporación a polímeros u otros materiales puede mejorar sus características, como la estabilidad, la flexibilidad o la reactividad .
Investigación en catálisis
This compound: también se explora en la investigación en catálisis. Puede actuar como un ligando o un catalizador en diversas reacciones químicas, mejorando potencialmente la eficiencia y la selectividad de estos procesos .
Química ambiental
Este compuesto se estudia por sus posibles aplicaciones en química ambiental. Puede utilizarse para desarrollar nuevos métodos de detección o neutralización de contaminantes ambientales, contribuyendo a crear entornos más limpios y seguros .
Química agrícola
En química agrícola, se investiga This compound por su posible uso en el desarrollo de nuevos productos agroquímicos. Estos podrían incluir pesticidas, herbicidas o reguladores del crecimiento que sean más eficaces y respetuosos con el medio ambiente .
Química medicinal
Los químicos medicinales utilizan este compuesto para diseñar y sintetizar nuevas moléculas con posibles beneficios terapéuticos. Su estructura permite modificaciones que pueden conducir al descubrimiento de nuevos fármacos con perfiles de eficacia y seguridad mejorados .
Cada una de estas aplicaciones destaca la versatilidad y la importancia del this compound en la investigación científica, abarcando múltiples campos y contribuyendo a los avances en diversas áreas de estudio.
Safety and Hazards
The safety information for this compound indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Propiedades
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-7-16-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRGPNAJDMIWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-Dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2556589.png)
![1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2556591.png)


![4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2556594.png)
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2556595.png)

![Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556597.png)


![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2556605.png)
